molecular formula C14H13FN6O2S B11374767 N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11374767
M. Wt: 348.36 g/mol
InChI Key: RJSIIGRSFJFINI-UHFFFAOYSA-N
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Description

N-[4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a triazole ring, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of appropriate amidoximes with carboxylic acids or their derivatives.

    Final Coupling Reaction: The final step involves coupling the triazole and oxadiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while hydrolysis of the amide bond yields carboxylic acids and amines.

Scientific Research Applications

N-[4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes in biological systems.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to the presence of both triazole and oxadiazole rings in its structure, which may confer distinct biological activities and chemical properties compared to other similar compounds. The combination of these functional groups can result in enhanced binding affinity to specific molecular targets and improved pharmacokinetic properties.

Properties

Molecular Formula

C14H13FN6O2S

Molecular Weight

348.36 g/mol

IUPAC Name

N-[4-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H13FN6O2S/c1-8(22)16-12-11(19-23-20-12)13-17-18-14(21(13)2)24-7-9-3-5-10(15)6-4-9/h3-6H,7H2,1-2H3,(H,16,20,22)

InChI Key

RJSIIGRSFJFINI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=C(C=C3)F

Origin of Product

United States

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